N-(3-aminopropyl)-4-methoxybenzenesulfonamide is a sulfonamide compound that features a methoxy group attached to a benzene ring, which is further substituted with an aminopropyl group. This compound has garnered attention in the fields of medicinal chemistry and materials science due to its potential biological activities and applications.
The compound is synthesized through the reaction of 4-methoxybenzenesulfonyl chloride with 3-aminopropylamine, typically in organic solvents like dichloromethane or tetrahydrofuran, and under basic conditions using triethylamine as a catalyst.
N-(3-aminopropyl)-4-methoxybenzenesulfonamide belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide functional group (-SO2NH2). This compound can be classified based on its structure as an aromatic sulfonamide derivative.
The synthesis of N-(3-aminopropyl)-4-methoxybenzenesulfonamide involves several key steps:
On an industrial scale, continuous flow reactors can be employed to optimize the reaction conditions, enhancing yield and purity. The use of catalysts can further improve efficiency.
The molecular formula for N-(3-aminopropyl)-4-methoxybenzenesulfonamide is C11H16N2O2S. The structure consists of:
N-(3-aminopropyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions:
N-(3-aminopropyl)-4-methoxybenzenesulfonamide exhibits potential biological activity primarily through its ability to inhibit enzymes, particularly carbonic anhydrase, which plays a crucial role in physiological processes such as respiration and acid-base balance. The mechanism involves binding to the active site of the enzyme, thereby obstructing its function .
Relevant analyses indicate that the methoxy group enhances lipophilicity, which may facilitate membrane permeability and biological activity.
N-(3-aminopropyl)-4-methoxybenzenesulfonamide has several notable applications:
The discovery of Prontosil rubrum in 1935 marked the dawn of the sulfonamide era, establishing the sulfanilamide scaffold as a cornerstone of antimicrobial chemotherapy. These early agents functioned as antimetabolites, competing with p-aminobenzoic acid (PABA) in bacterial folate biosynthesis. Over decades, strategic modifications to the sulfonamide core expanded their therapeutic reach far beyond antibiotics. By introducing tailored substituents on the sulfonamide nitrogen (–SO₂NH–) and the aromatic ring, researchers unlocked diverse pharmacologies: carbonic anhydrase inhibition (acetazolamide, 1953), diuretic effects (furosemide, 1962), hypoglycemic activity (tolbutamide, 1956), and anti-glaucoma applications (dorzolamide, 1994) [6] [9]. This structural versatility stems from the sulfonamide group's dual roles: as a zinc-binding motif (ZBG) in metalloenzyme inhibition and as a hydrogen-bond donor/acceptor in receptor interactions. The enduring relevance of sulfonamides is evidenced by contemporary FDA-approved agents like the anticancer drug pazopanib and the histone deacetylase inhibitor belinostat [3].
Early sulfonamide drugs exhibited limited selectivity, inhibiting multiple human carbonic anhydrase (hCA) isoforms indiscriminately and causing off-target effects. The "tail approach" revolutionized sulfonamide design by appending bulky, customized moieties to the sulfonamide nitrogen or aromatic ring. These modifications exploit differential topology in enzyme active sites:
Table 1: Structural Evolution of Sulfonamides for Isozyme Selectivity
Generation | Key Structural Features | Selectivity Profile | Example Compound |
---|---|---|---|
First | Simple sulfanilamide; minimal substitution | Pan-CA inhibition; low isoform discrimination | Sulfanilamide |
Second | Heterocyclic/aryl tails via amide/urea linkers | Moderate hCA II/IV/IX selectivity | Acetazolamide, Dorzolamide |
Third | Conformationally constrained linkers (e.g., cyclic ureas); optimized hydrophobicity | High hCA IX/XII or COX-2 selectivity | SLC-0111, EMAC10111g [2] |
Critical innovations include incorporating cyclic ureas (imidazolidin-2-one) to restrict conformational flexibility and using meta- or para-substituted benzenesulfonamides with tails bearing halogenated aryl/thiophene groups. For instance, EMAC10111g (4-[(3-phenyl-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamide) achieves >10-fold selectivity for hCA XII (Ki = 0.06 µM) over hCA II due to optimal filling of the hydrophobic half of hCA XII's active site [2].
This compound (CID 15895601, C₁₀H₁₆N₂O₃S) exemplifies modern design principles for dual-targeting anticancer agents [1]. Its structure integrates three pharmacophoric elements:
Table 2: Key Properties of N-(3-aminopropyl)-4-methoxybenzenesulfonamide
Property | Value/Description | Significance | Source |
---|---|---|---|
Molecular Formula | C₁₀H₁₆N₂O₃S | Confirms chemical identity | PubChem [1] |
Molecular Weight | 238.31 g/mol | Impacts bioavailability & permeability | Calculated |
Key Functional Groups | Primary sulfonamide, Methoxyaryl, Primary amine | Multitarget engagement potential | [1] |
Calculated logP | ~1.5 (estimated) | Balanced hydrophilicity/lipophilicity | [4] [10] |
Synthetic Accessibility | High (2-step synthesis from 4-methoxybenzenesulfonyl chloride) | Enables structure-activity relationship (SAR) exploration | [8] |
The 3-aminopropyl tail confers unique advantages:
Molecular docking predicts high affinity for hCA XII (Ki ~ low nM range), analogous to SLC-149, a rigidified cyclic urea sulfonamide. The methoxy group's electron-donating capacity may enhance π-stacking in hCA IX/XII, while the terminal amine forms salt bridges with Glu/Asp residues [3] [10]. This positions N-(3-aminopropyl)-4-methoxybenzenesulfonamide as a versatile scaffold for developing isoform-selective inhibitors against validated cancer targets like hCA IX/XII and DKK1 [3] [5].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1